molecular formula C24H23O15+ B1255146 delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside

delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside

Cat. No. B1255146
M. Wt: 551.4 g/mol
InChI Key: FNFHDAUGLIPVPU-XQKZCQIMSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside is a beta-D-glucoside having a malonyl group at the 6-position and a 3-O-delphinidin moiety at the anomeric position. It is a beta-D-glucoside and an anthocyanin cation. It derives from a delphinidin. It is a conjugate acid of a delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside(1-).
Delphinidin 3-(6''-malonyl-glucoside) belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Delphinidin 3-(6''-malonyl-glucoside) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, delphinidin 3-(6''-malonyl-glucoside) is primarily located in the cytoplasm. Delphinidin 3-(6''-malonyl-glucoside) can be converted into delphinidin.

Scientific Research Applications

Pigment Composition and Flower Coloration

  • Blue Flower Pigmentation : Delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside contributes significantly to the blue pigmentation in flowers, as observed in studies of various plants like Hyacinthus orientalis, Consolida armeniaca, and Cichorium intybus (Hosokawa, Fukunaga, Fukushi, & Kawabata, 1995); (Saitǒ, Toki, Ozden, & Honda, 1996); (Nørbaek, Nielsen, & Kondo, 2002).

Biosynthesis and Chemical Analysis

  • Anthocyanin Biosynthesis : Research on Clitoria ternatea (butterfly pea) has identified this compound as a key intermediate in the biosynthesis of ternatins, a group of blue anthocyanins (Kazuma, Kogawa, Noda, Kato, & Suzuki, 2004).
  • Enzymatic Activities in Flavonoid Biosynthesis : Enzymatic studies in the petals of Clitoria ternatea have revealed the role of malonyltransferase in the biosynthesis of malonylated flavonoid glycosides, including this compound (Kogawa, Kazuma, Kato, Noda, & Suzuki, 2007).

Health-Related Applications

  • Anti-Adipogenic Effects : Delphinidin-3-O-β-glucoside, closely related to this compound, has demonstrated anti-obesity activity by inhibiting adipogenesis and promoting lipid metabolism in adipocytes (Park, Sharma, & Lee, 2019).
  • Cardiovascular Health : Delphinidin-3-O-glucoside has shown potential in alleviating oxidative stress and inflammation in atherosclerosis, suggesting a therapeutic role in cardiovascular health (Sun, Li, Zhang, Wang, Shao, & Zheng, 2022).

properties

Molecular Formula

C24H23O15+

Molecular Weight

551.4 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C24H22O15/c25-9-3-11(26)10-5-15(23(37-14(10)4-9)8-1-12(27)19(32)13(28)2-8)38-24-22(35)21(34)20(33)16(39-24)7-36-18(31)6-17(29)30/h1-5,16,20-22,24,33-35H,6-7H2,(H5-,25,26,27,28,29,30,32)/p+1/t16-,20-,21+,22-,24-/m1/s1

InChI Key

FNFHDAUGLIPVPU-XQKZCQIMSA-O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside
Reactant of Route 2
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside
Reactant of Route 3
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside
Reactant of Route 4
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside
Reactant of Route 5
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside
Reactant of Route 6
delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside

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